

molecular weight and formula of 2-chlorobutanal

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Compound of Interest

Compound Name: 2-Chlorobutanal

Cat. No.: B2924442

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An In-Depth Technical Guide to 2-Chlorobutanal

This technical guide provides a comprehensive overview of **2-chlorobutanal**, a significant chiral building block in organic synthesis. The document details its chemical and physical properties, outlines a robust experimental protocol for its synthesis via organocatalytic α -chlorination, and presents key reaction pathways and experimental workflows through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of 2-Chlorobutanal

2-Chlorobutanal, also known as α -chlorobutyraldehyde, is a reactive organic compound utilized as an intermediate in various chemical syntheses.^{[1][2]} Its bifunctional nature, possessing both an aldehyde group and a chlorine atom, allows for diverse subsequent chemical transformations.^[3]

Chemical and Physical Data

The following table summarizes the key quantitative data for **2-chlorobutanal**. While experimental physical property data is not readily available, computed values from reliable chemical databases are provided.

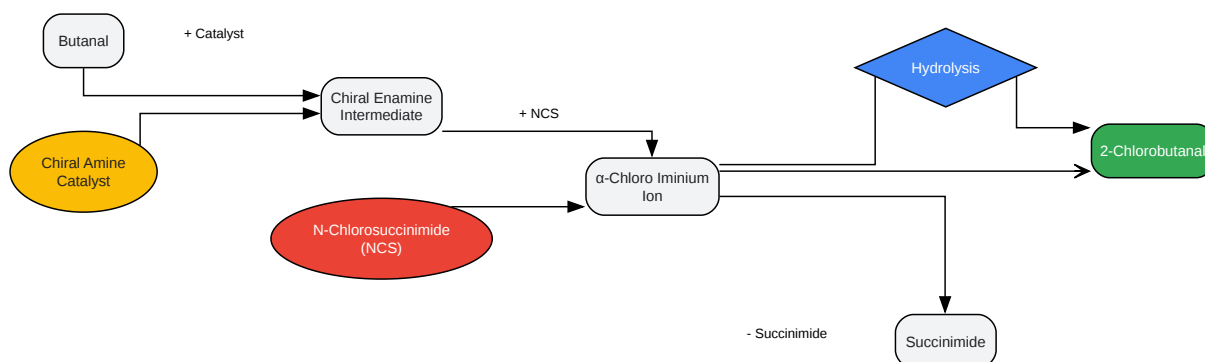
Property	Value	Reference
Molecular Formula	C ₄ H ₇ ClO	[2][4]
Molecular Weight	106.55 g/mol	[2]
IUPAC Name	2-chlorobutanal	[2]
CAS Number	28832-55-5	
Canonical SMILES	CCC(C=O)Cl	[4]
InChIKey	PZGXJYSPQYRCBB-UHFFFAOYSA-N	[2][4]
Monoisotopic Mass	106.0185425 Da	[2]
XLogP3	1.3	[2]
Polar Surface Area	17.1 Å ²	[2]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	

Synthesis of 2-Chlorobutanal

The primary and most effective method for synthesizing **2-chlorobutanal** is through the direct organocatalytic α -chlorination of butanal.[3] This approach is favored for its potential for high yields and enantioselectivities.[3][5]

Reaction Mechanism: Organocatalytic α -Chlorination

The synthesis proceeds via an enamine intermediate. A chiral secondary amine catalyst, such as a proline derivative, reacts with butanal to form a chiral enamine. This enamine then undergoes a stereoselective attack on an electrophilic chlorine source, commonly N-chlorosuccinimide (NCS).[3] Subsequent hydrolysis of the resulting α -chloro iminium ion yields the desired **2-chlorobutanal**.[3]



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Organocatalytic α -chlorination pathway for **2-chlorobutanal** synthesis.

Experimental Protocol: Generalized Synthesis

This protocol is a generalized procedure for the organocatalytic α -chlorination of butanal and serves as a robust starting point for synthesis.[6]

Materials and Equipment:

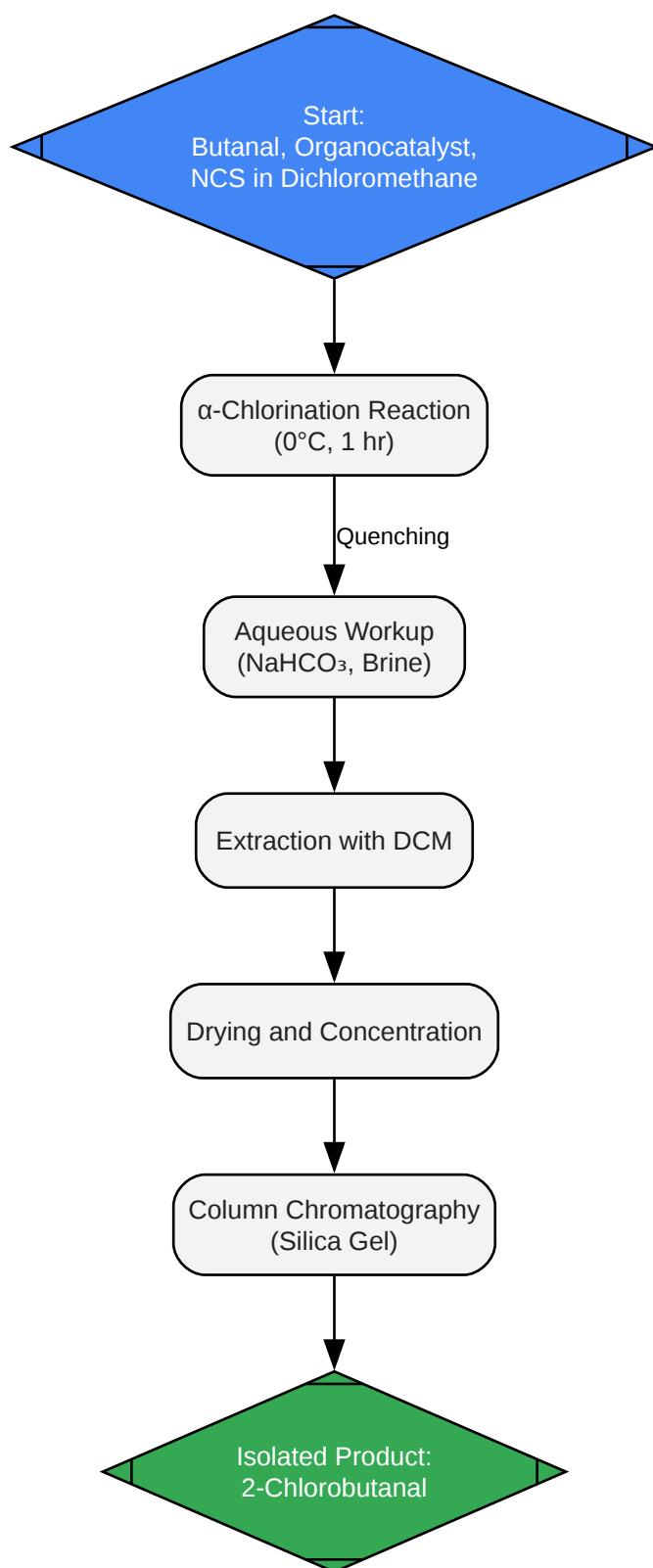
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and nitrogen inlet
- Syringes
- Ice bath
- Separatory funnel
- Rotary evaporator

- Silica gel for column chromatography
- Butanal
- Organocatalyst (e.g., L-proline amide, 10 mol%)
- N-chlorosuccinimide (NCS, 1.1 equivalents)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane and ethyl acetate for chromatography

Procedure:

- To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the organocatalyst.
- Dissolve the catalyst in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add butanal (1.0 equivalent) to the flask via syringe.
- In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous dichloromethane.
- Slowly add the NCS solution to the reaction mixture over 1 hour.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure **2-chlorobutanal**.[\[6\]](#)



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Generalized experimental workflow for the synthesis of **2-chlorobutanal**.

Safety and Handling

As with other α -chloroaldehydes, **2-chlorobutanal** should be handled with caution in a well-ventilated fume hood. It is presumed to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Due to its potential reactivity, it should be stored in a cool, dry environment away from strong oxidizing agents, strong bases, and moisture.[6]

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